ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate
Description
Properties
IUPAC Name |
ethyl 2-[methyl-(2,2,2-trifluoroacetyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-3-14-5(12)4-11(2)6(13)7(8,9)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQOTQXWQMKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate typically involves the reaction of ethyl bromoacetate with N-methyl-2,2,2-trifluoroacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Hydrolysis: 2-(2,2,2-trifluoro-N-methylacetamido)acetic acid.
Reduction: Ethyl 2-(N-methylacetamido)acetate.
Oxidation: Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetic acid.
Scientific Research Applications
Synthesis and Reaction Mechanisms
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate serves as an important intermediate in organic synthesis. It is often utilized in the preparation of various fluorinated compounds, which are crucial in pharmaceutical applications due to their unique properties.
Key Reactions:
- Formation of Trifluoroacetyl Derivatives : The compound can be used to synthesize trifluoroacetyl derivatives through acylation reactions.
- Intermediates in Drug Synthesis : It acts as an intermediate in the synthesis of several pharmaceutical agents, including anticancer drugs.
Drug Development
This compound is explored for its role in developing novel pharmaceuticals. Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates.
Rucaparib Synthesis
This compound is mentioned as an intermediate in the synthesis of rucaparib, a drug used for treating certain types of cancer. The synthesis process involves multiple steps where this compound plays a critical role in achieving the desired chemical transformations .
Case Study 1: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit potent anticancer activity. In vitro studies showed that these compounds can inhibit tumor cell proliferation effectively.
Case Study 2: Fluorinated Compounds
A study highlighted the use of this compound in synthesizing fluorinated amino acids, which are valuable in medicinal chemistry for developing targeted therapies .
Data Table: Comparison of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Intermediate for various fluorinated compounds | Trifluoroacetic acid derivatives |
| Pharmaceuticals | Used in drug synthesis and development | Rucaparib |
| Anticancer Research | Inhibits tumor cell growth | Novel anticancer agents |
| Amino Acid Synthesis | Synthesis of fluorinated amino acids | Fluorinated glycine derivatives |
Mechanism of Action
The mechanism of action of ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
Methyl (2S)-Phenyl(2,2,2-Trifluoroacetamido)Acetate (CAS: 69066-00-8)
- Structure : Contains a phenyl group and a chiral center, unlike the methyl-substituted nitrogen in the target compound.
- Stereochemistry (S-configuration) may influence biological activity, a feature absent in the achiral target compound .
Ethyl 2-Hydroxy-2-(2,2,2-Trifluoroacetamido)Acetate (CID 165944604)
- Structure : Features a hydroxyl group instead of a methyl group on the nitrogen atom.
- Key Differences :
Agrochemical Acetamide Derivatives
Several chloroacetamides listed in pesticide glossaries (e.g., alachlor, pretilachlor) share a similar acetamide backbone but differ in substituents:
| Compound | Structure Highlights | Key Applications |
|---|---|---|
| Alachlor (CAS: 15972-60-8) | 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Herbicide (lipid synthesis inhibition) |
| Pretilachlor (CAS: 51218-49-6) | 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | Rice field herbicide |
| Target Compound | Trifluoro-N-methylacetamido-ethyl ester | Pharmaceutical intermediate, fluorinated building block |
Key Contrasts :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to chloro substituents in agrochemicals.
- Biological Targets : Agrochemicals target plant-specific enzymes (e.g., acetyl-CoA carboxylase), whereas the target compound’s ester and trifluoro groups suggest utility in protease inhibitor design or fluorinated drug analogs .
Imidazole-Based Ethyl Acetates
Ethyl acetates with imidazole cores (e.g., ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate) share the ester functionality but diverge in core structure:
- Structural Differences : Imidazole rings enable metal coordination and hydrogen bonding, absent in the target compound’s linear acetamide chain.
- Applications : Imidazole derivatives are often explored as antimicrobial or anti-inflammatory agents, whereas the target compound’s trifluoroacetamido group may favor use in fluorinated drug candidates .

Thermal Stability
- Trifluoroacetamides generally exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds.
Biological Activity
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group which is known to enhance the lipophilicity and biological activity of compounds. Its chemical structure can be represented as follows:
- Molecular Formula : C₉H₈F₃N₃O₃
- Molecular Weight : 281.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound has been shown to induce cytotoxic effects in various cancer cell lines by disrupting tubulin polymerization and promoting cell cycle arrest.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several human tumor cell lines. The results are summarized in Table 1:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Tubulin inhibition |
| MCF-7 (breast cancer) | 20 | Induction of apoptosis |
| A549 (lung cancer) | 25 | Cell cycle arrest |
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of this compound in xenograft models. The compound was administered at varying doses over a period of four weeks. Tumor growth was significantly inhibited compared to control groups, suggesting its potential as an antitumor agent.
- Dosage : 10 mg/kg and 20 mg/kg
- Results : Tumor volume reduced by approximately 60% at the higher dosage compared to untreated controls.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to play a role in inducing apoptosis in cancer cells. This was confirmed through assays measuring ROS levels post-treatment.
Q & A
Q. What are the recommended synthetic routes for ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or amidation reactions. For example, sodium azide (NaN₃) can replace halides in chloroacetamide precursors under reflux in a toluene/water mixture (8:2 ratio) for 5–7 hours . Introducing the trifluoro group may require fluorination reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, which is effective for trifluoromethylation of alkyl halides . Optimization includes adjusting solvent polarity, temperature, and stoichiometry of reagents to improve yield.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify methyl, ethyl, and trifluoromethyl groups (e.g., δ ~1.3 ppm for ethyl CH₃ and ~3.0–3.5 ppm for N-methyl in ¹H NMR). FT-IR confirms ester (C=O ~1740 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities. For absolute conformation, X-ray crystallography using software like SHELXL or WinGX/ORTEP can resolve bond angles and stereochemistry .
Q. What reaction mechanisms are plausible for hydrolysis of the ester and amide groups in this compound?
- Methodological Answer : The ester group undergoes base-catalyzed hydrolysis (e.g., NaOH/ethanol) via nucleophilic acyl substitution, forming a carboxylate. Acidic hydrolysis (HCl/H₂O) cleaves the amide bond, yielding a carboxylic acid and methylamine. Kinetic studies using HPLC or UV-Vis spectroscopy can monitor pH-dependent degradation rates .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize substituent effects on bioactivity . Molecular docking (AutoDock Vina) evaluates interactions with target enzymes (e.g., proteases or kinases) to prioritize synthetic targets.
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from variations in cell lines, assay protocols, or impurity profiles. Replicate studies under standardized conditions (e.g., ATCC cell lines, MTT assay protocols) and validate purity via LC-MS. Cross-reference with structural analogs (e.g., methyl 2-phenylacetoacetate derivatives) to identify structure-activity relationships (SAR) .
Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/acetonitrile) promotes crystal growth. If twinning occurs, use SHELXL’s TWIN command for refinement . For low-resolution data, employ charge density analysis (Multiflex) to model electron density around the trifluoromethyl group.
Q. What safety protocols are critical when handling this compound in high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

